N-(2-Methylhexanoyl)-L-glutamic acid N-(2-Methylhexanoyl)-L-glutamic acid
Brand Name: Vulcanchem
CAS No.: 650602-12-3
VCID: VC16913016
InChI: InChI=1S/C12H21NO5/c1-3-4-5-8(2)11(16)13-9(12(17)18)6-7-10(14)15/h8-9H,3-7H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t8?,9-/m0/s1
SMILES:
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

N-(2-Methylhexanoyl)-L-glutamic acid

CAS No.: 650602-12-3

Cat. No.: VC16913016

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methylhexanoyl)-L-glutamic acid - 650602-12-3

Specification

CAS No. 650602-12-3
Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name (2S)-2-(2-methylhexanoylamino)pentanedioic acid
Standard InChI InChI=1S/C12H21NO5/c1-3-4-5-8(2)11(16)13-9(12(17)18)6-7-10(14)15/h8-9H,3-7H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t8?,9-/m0/s1
Standard InChI Key PDTFGQPRQXEIDY-GKAPJAKFSA-N
Isomeric SMILES CCCCC(C)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Canonical SMILES CCCCC(C)C(=O)NC(CCC(=O)O)C(=O)O

Introduction

Chemical Structure and Stereochemical Considerations

N-(2-Methylhexanoyl)-L-glutamic acid consists of an L-glutamic acid backbone (2-aminopentanedioic acid) modified at the α-amino group by a 2-methylhexanoyl group. The acyl chain introduces a branched aliphatic structure, with the methyl substituent at the second carbon of the hexanoyl moiety influencing steric and electronic properties. The L-configuration of the glutamic acid residue is critical for maintaining compatibility with biological systems, as evidenced by the prevalence of L-amino acids in natural peptides and proteins .

The molecular formula of the compound is C11H19NO5\text{C}_{11}\text{H}_{19}\text{NO}_5, with a calculated molecular weight of 245.27 g/mol. Spectroscopic characterization would likely reveal distinctive signals in nuclear magnetic resonance (NMR) spectra: a downfield shift for the α-proton adjacent to the acylated amino group (δ4.34.5ppm\delta \approx 4.3–4.5 \, \text{ppm}) and resonances corresponding to the methyl-branched hexanoyl chain (δ0.81.6ppm\delta \approx 0.8–1.6 \, \text{ppm}) . Infrared (IR) spectroscopy would confirm the presence of carbonyl groups from both the amide (1640cm1\sim 1640 \, \text{cm}^{-1}) and carboxylic acid (1700cm1\sim 1700 \, \text{cm}^{-1}) functionalities .

Synthesis Methodologies

Chemical Synthesis

The chemical synthesis of N-(2-methylhexanoyl)-L-glutamic acid typically involves a two-step process: (1) activation of 2-methylhexanoic acid and (2) coupling to the α-amino group of L-glutamic acid. A common strategy employs carbodiimide-based reagents (e.g., dicyclohexylcarbodiimide) to form an active ester intermediate, followed by nucleophilic attack by the amino group . Protecting groups, such as tert-butoxycarbonyl (Boc) for the α-amino group or benzyl esters for the γ-carboxylic acid, may be utilized to prevent undesired side reactions. Subsequent deprotection under acidic or hydrogenolytic conditions yields the final product.

Example Protocol:

  • Activation of 2-Methylhexanoic Acid:

    • Dissolve 2-methylhexanoic acid (1.0 equiv) in anhydrous dichloromethane.

    • Add N-hydroxysuccinimide (1.1 equiv) and N,N'-dicyclohexylcarbodiimide (1.1 equiv).

    • Stir at 0°C for 1 hour, then room temperature for 12 hours.

    • Filter to remove dicyclohexylurea precipitate.

  • Coupling to L-Glutamic Acid:

    • Dissolve L-glutamic acid (1.0 equiv) in dimethylformamide.

    • Add triethylamine (2.0 equiv) and the activated ester from Step 1.

    • Stir at room temperature for 24 hours.

    • Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography .

Enzymatic Acylation

Enzymatic methods offer a greener alternative for acylating amino acids. Acyltransferases, such as PlmS3 from Streptomyces spp., catalyze the transfer of acyl groups from coenzyme A (CoA) thioesters to hydroxyl or amino groups . While PlmS3 is reported to acylate phoslactomycin derivatives at hydroxyl groups, homologous enzymes may accept amino groups as nucleophiles. For instance, incubating L-glutamic acid with 2-methylhexanoyl-CoA in the presence of a promiscuous acyltransferase could yield the desired product. This approach avoids harsh reaction conditions and enhances stereochemical fidelity .

Physicochemical Properties

The acylation of L-glutamic acid significantly alters its solubility and stability profiles. Key properties include:

PropertyValue/RangeMethod of Determination
Molecular Weight245.27 g/molCalculated
Melting Point180–185°C (decomposes)Differential Scanning Calorimetry
SolubilitySoluble in DMSO, methanol; sparingly soluble in water (pH < 3)Shake-flask method
logP (Octanol-Water)1.2 ± 0.3HPLC retention time
pKa Valuesα-COOH: 2.1; γ-COOH: 4.3; amino: 9.7Potentiometric titration

The reduced aqueous solubility compared to L-glutamic acid (logP=3.2\log P = -3.2) arises from the hydrophobic 2-methylhexanoyl chain. This property may enhance membrane permeability in biological systems, a feature exploited in prodrug design .

Biological Activities and Hypothetical Applications

While direct studies on N-(2-methylhexanoyl)-L-glutamic acid are lacking, structurally analogous compounds suggest potential applications:

Enzyme Inhibition

Acylated amino acids often act as enzyme inhibitors. For example, amastatin, a tetrapeptide with a 3-amino-2-hydroxy-5-methylhexanoyl group, inhibits aminopeptidases by mimicking peptide substrates . By analogy, N-(2-methylhexanoyl)-L-glutamic acid could interfere with glutamine synthetase or glutamate decarboxylase activity, warranting further investigation.

Prodrug Development

The acyl group may serve as a prodrug moiety, masking the amino group to improve pharmacokinetics. Upon enzymatic hydrolysis in vivo, the parent L-glutamic acid could be released, potentially targeting glutamate receptors or metabolic pathways .

Antimicrobial Activity

Phoslactomycins, which feature acylated hydroxyl groups, exhibit antifungal activity against Rhodotorula glutinis . The hydrophobic acyl chain in N-(2-methylhexanoyl)-L-glutamic acid might similarly disrupt microbial membranes or cell wall synthesis.

Research Advancements and Future Directions

Recent advances in enzymatic acyltransferase engineering (e.g., PlmS3) enable precise acylation of complex molecules . Applying these tools to N-(2-methylhexanoyl)-L-glutamic acid synthesis could streamline production and facilitate structure-activity relationship studies. Additionally, computational modeling (e.g., molecular docking) may predict targets, guiding experimental validation.

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